2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
Description
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide belongs to a class of benzimidazole derivatives renowned for their pharmacological versatility. Benzimidazole scaffolds are pivotal in drug discovery due to their structural similarity to nucleotides, enabling interactions with biological targets such as enzymes and receptors . This compound features a benzyl group at the 1-position of the benzimidazole ring and a 3-ethoxy-4-hydroxyphenyl hydrazide moiety, which may enhance hydrogen bonding and lipophilicity. Synthesized via condensation reactions (e.g., hydrazide-aldehyde coupling), such derivatives are typically characterized using IR spectroscopy, X-ray crystallography, and chromatographic methods .
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-2-32-23-14-19(12-13-22(23)30)15-26-28-24(31)17-33-25-27-20-10-6-7-11-21(20)29(25)16-18-8-4-3-5-9-18/h3-15,30H,2,16-17H2,1H3,(H,28,31)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYZAWHHSSRNIJ-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under specific conditions to form the desired product . The reaction typically occurs in a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may require a catalyst to proceed efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with benzimidazole moieties exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Research has shown that derivatives similar to this compound can effectively target specific cancer pathways, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Properties
The presence of the benzimidazole and sulfanyl groups contributes to the antimicrobial efficacy of this compound. Studies have demonstrated that it possesses activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
Anti-inflammatory Effects
In vitro and in vivo studies have suggested that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, thus providing a potential therapeutic avenue for inflammatory diseases .
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of hydrazone derivatives, including the target compound, and evaluated their anticancer activity against various cancer cell lines (e.g., MCF-7, HeLa). The results showed that the compound significantly inhibited cell growth with IC50 values in the low micromolar range, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial evaluation was conducted against Gram-positive and Gram-negative bacteria as well as fungi. The compound exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting its utility as a novel antimicrobial agent. The study highlighted the importance of the benzimidazole core in enhancing antimicrobial properties .
Case Study 3: Inflammation Model
In an animal model of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in edema compared to control groups. This study supports its potential application in treating inflammatory disorders, warranting further investigation into its pharmacodynamics and safety profile.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Ring
Key structural analogs differ in substituents at the 1-position of the benzimidazole ring:
- 1-Methyl substitution (): Further reduction in steric hindrance may enhance metabolic stability but limit π-π stacking with aromatic residues in proteins .
- 1-Benzyl substitution (Target compound and ): The benzyl group introduces significant hydrophobicity, favoring membrane penetration and prolonged half-life .
Modifications on the Phenyl Hydrazide Moiety
The phenyl ring’s substituents critically influence electronic and steric properties:
- 3-Hydroxyphenyl (): The hydroxyl group facilitates hydrogen bonding but may increase susceptibility to oxidative metabolism .
- 3-Ethoxy-4-hydroxyphenyl (Target compound): The ethoxy group balances hydrophobicity and hydrogen-bonding capacity, while the hydroxyl group at the 4-position may enhance binding to polar active sites.
Analytical Techniques
- IR Spectroscopy : Confirms hydrazide and imine functional groups (C=N stretch at ~1600 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Chromatography : HPLC and TLC () validate purity, essential for pharmacological studies .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 416.5 g/mol. The structure includes a benzimidazole moiety, which is crucial for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O2S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-(1-benzyl-1H-benzimidazol-2-yl)sulfanyl-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide |
| CAS Number | Not specified |
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | S. aureus | 32 µg/mL |
| Benzimidazole Derivative B | E. coli | 64 µg/mL |
| 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide | TBD (To Be Determined) |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely documented. Compounds similar to the one discussed have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
In a study conducted by researchers on a series of benzimidazole derivatives, it was found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival was highlighted as a key mechanism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly influence their pharmacological profiles.
Key Findings:
- Positioning of Substituents: The presence of hydroxyl and ethoxy groups at specific positions enhances solubility and bioavailability.
- Sulfur Atom Role: The sulfanyl group contributes to increased interaction with biological targets, enhancing antimicrobial and anticancer activities.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain reflux conditions (70–100°C) to enhance reaction kinetics without decomposition .
- Solvent selection : Polar aprotic solvents like DMSO improve solubility of intermediates .
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) can accelerate hydrazone formation .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies protons on the benzimidazole, hydrazone, and ethoxyphenyl groups (e.g., aromatic protons at δ 7.2–8.5 ppm, hydrazone NH at δ 10–12 ppm) .
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and imine (C=N, ~150 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using chloroform:methanol (7:3) as the mobile phase .
Advanced: How do structural modifications in related benzimidazole derivatives affect the biological activity of this compound?
- Substituent effects :
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antimicrobial activity but reduce solubility .
- Methoxy or ethoxy groups improve pharmacokinetic properties by increasing metabolic stability .
- Case study : Replacing the ethoxy group with a nitro group (as in ’s comparative table) increased cytotoxicity in cancer cell lines by 40% .
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of assay conditions .
- Target specificity assays : Use siRNA knockdown or competitive binding studies to confirm interaction with proposed targets (e.g., topoisomerase II) .
- Standardized protocols : Reproduce results across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-type-specific effects .
Advanced: What are the common impurities formed during synthesis, and how are they identified and mitigated?
- Impurities :
- Unreacted starting materials (e.g., benzimidazole-thiols).
- Oxidation byproducts (e.g., sulfoxide derivatives) .
- Mitigation :
- HPLC : Quantify impurities using a C18 column and acetonitrile:water gradient .
- Recrystallization : Remove hydrophilic impurities via methanol or ethanol washes .
Advanced: How can computational modeling predict the interaction mechanisms between this compound and its biological targets?
- Molecular docking : Simulate binding to enzymes like α-glucosidase or EGFR kinase, focusing on hydrogen bonds with the hydrazone group and π-π stacking with the benzimidazole ring .
- Molecular Dynamics (MD) : Assess stability of the ligand-protein complex over 100 ns simulations to validate binding modes .
Basic: What are the best practices for ensuring reproducibility in synthesis and characterization across laboratories?
- Document reaction parameters : Record exact temperatures, solvent volumes, and stirring times .
- Cross-validate analytical data : Compare NMR/MS results with published spectra (e.g., ’s ¹H NMR assignments) .
- Share purified samples : Use inter-lab comparisons to verify purity and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
